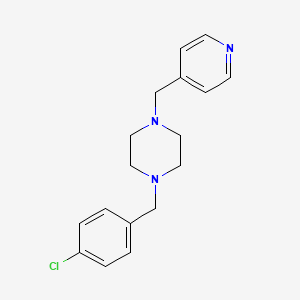![molecular formula C13H14N4O5S B10951073 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10951073.png)
2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl 1-methyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a pyrazole ring, an aniline derivative, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the aniline and carboxylate groups. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring . The aniline derivative can be introduced through a nucleophilic substitution reaction, and the carboxylate ester is often formed via esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the cyclization and substitution reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or nitro compounds, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
- 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-IMIDAZOLE-3-CARBOXYLATE
- 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-TRIAZOLE-3-CARBOXYLATE
Uniqueness
The uniqueness of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for drug development .
Propriétés
Formule moléculaire |
C13H14N4O5S |
|---|---|
Poids moléculaire |
338.34 g/mol |
Nom IUPAC |
[2-oxo-2-(4-sulfamoylanilino)ethyl] 1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H14N4O5S/c1-17-7-6-11(16-17)13(19)22-8-12(18)15-9-2-4-10(5-3-9)23(14,20)21/h2-7H,8H2,1H3,(H,15,18)(H2,14,20,21) |
Clé InChI |
PHBCULLMYHJAFH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}carbonyl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10950996.png)

![2,4-Difluorophenyl [(9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether](/img/structure/B10951006.png)
![ethyl 4-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B10951013.png)
![ethyl 9-methyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10951020.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2-methylbenzyl)piperazine](/img/structure/B10951028.png)
![1-(2-Chloro-6-fluorobenzyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B10951035.png)

![3-Chloro-2-methyl-5-(5-methylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10951054.png)
![1-(difluoromethyl)-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B10951060.png)
![4-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B10951061.png)
![1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10951066.png)
![1-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1H-tetrazole](/img/structure/B10951069.png)
![{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone](/img/structure/B10951083.png)
